molecular formula C19H20N2O3 B3828538 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one

3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one

Cat. No. B3828538
M. Wt: 324.4 g/mol
InChI Key: OYGWHLNSQUYWRY-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one, also known as DNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNPP is a yellow crystalline powder with a molecular formula of C20H22N2O3 and a molecular weight of 342.40 g/mol.

Scientific Research Applications

3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In material science, 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one has been used as a precursor for the synthesis of various organic materials, including liquid crystals and dyes. In analytical chemistry, 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one has been used as a reagent for the determination of various metal ions.

Mechanism of Action

The mechanism of action of 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one is not fully understood. However, it has been suggested that 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one may exert its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC). 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. In vivo studies have shown that 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one also has some limitations, including its limited solubility in water and organic solvents, which can make it difficult to use in certain experiments. Additionally, 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one can be sensitive to light and air, which can affect its stability and purity.

Future Directions

There are several future directions for the study of 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one. One potential direction is the development of 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the synthesis of new 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one derivatives with improved biological activities and physicochemical properties. Additionally, the use of 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one as a precursor for the synthesis of new organic materials, such as polymers and liquid crystals, is an area of active research. Finally, the development of new analytical methods for the detection and quantification of 3-(diethylamino)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one and its derivatives is another potential future direction.

properties

IUPAC Name

(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-20(4-2)18(15-9-6-5-7-10-15)14-19(22)16-11-8-12-17(13-16)21(23)24/h5-14H,3-4H2,1-2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGWHLNSQUYWRY-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=C/C(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5213885

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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